molecular formula C16H13ClN2O3S B14229495 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- CAS No. 540740-86-1

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-

Cat. No.: B14229495
CAS No.: 540740-86-1
M. Wt: 348.8 g/mol
InChI Key: RAXAJDPHDYMZJS-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- typically involves several steps, including the activation of the carboxyl group and subsequent reactions to form the desired product. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate extracellular acidification and ameliorate metabolic acidosis, indicating its potential role in cellular metabolism and protection against hypoxic-ischemic injury . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

540740-86-1

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

5-chloro-3-(2-methylphenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H13ClN2O3S/c1-9-4-2-3-5-13(9)23(21,22)15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20)

InChI Key

RAXAJDPHDYMZJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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